molecular formula C24H19FO4S3 B290094 Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate

Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate

Cat. No. B290094
M. Wt: 486.6 g/mol
InChI Key: MYDFPSSPXBAJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate (MDTD) is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. MDTD is a dithiole derivative that has been found to possess significant antioxidant and anti-inflammatory properties. In

Mechanism of Action

Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate exerts its therapeutic effects through various mechanisms. It has been found to activate the Nrf2-Keap1 pathway, which is a key regulator of cellular antioxidant defense. Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate also inhibits the NF-κB pathway, which is a major regulator of inflammation. In addition, Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate has been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate has been found to possess significant antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in various diseases such as cancer, diabetes, and cardiovascular diseases. Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate has also been found to improve glucose tolerance and reduce insulin resistance in diabetic animals. In addition, Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has also been found to possess significant antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. However, there are some limitations to the use of Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, the mechanism of action of Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate. One potential area of research is the development of new synthesis methods to improve the yield and purity of Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate. Another area of research is the investigation of the mechanism of action of Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate, which can lead to the development of new therapeutic agents. In addition, the potential therapeutic applications of Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate in various diseases such as cancer, diabetes, and cardiovascular diseases should be further explored. Finally, the development of new formulations of Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate with improved solubility can expand its use in lab experiments and potential therapeutic applications.

Synthesis Methods

Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate involves the reaction of 4-fluorobenzyl mercaptan with 2,6-dioxo-4-phenylcyclohexanone to form 5-[(4-fluorobenzyl)sulfanyl]-2,6-dioxo-4-phenylcyclohex-3-en-1-yl methanesulfonate. This intermediate is then reacted with sodium dithionite in the presence of methyl iodide to form Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate.

Scientific Research Applications

Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate has been found to possess significant antioxidant and anti-inflammatory properties. It has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to improve glucose tolerance and reduce insulin resistance in diabetic animals. In addition, Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate has been found to reduce oxidative stress and inflammation in cardiovascular diseases.

properties

Molecular Formula

C24H19FO4S3

Molecular Weight

486.6 g/mol

IUPAC Name

methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorophenyl)methylsulfanyl]-1,3-dithiole-4-carboxylate

InChI

InChI=1S/C24H19FO4S3/c1-29-22(28)21-24(30-13-14-7-9-17(25)10-8-14)32-23(31-21)20-18(26)11-16(12-19(20)27)15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3

InChI Key

MYDFPSSPXBAJRT-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC(=C2C(=O)CC(CC2=O)C3=CC=CC=C3)S1)SCC4=CC=C(C=C4)F

Canonical SMILES

COC(=O)C1=C(SC(=C2C(=O)CC(CC2=O)C3=CC=CC=C3)S1)SCC4=CC=C(C=C4)F

Origin of Product

United States

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